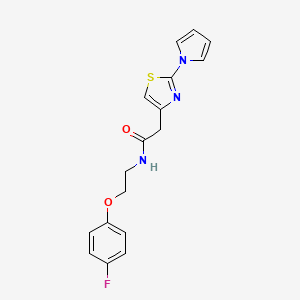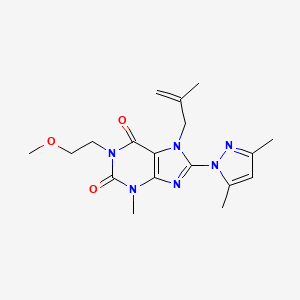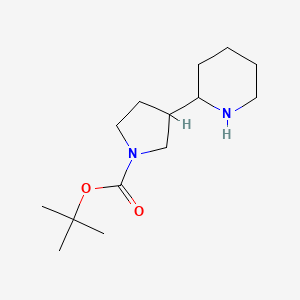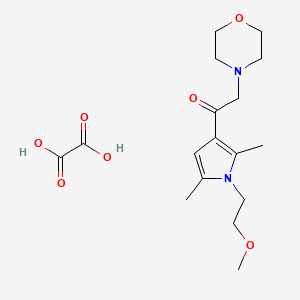![molecular formula C19H23N5O2 B2549178 8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872843-15-7](/img/structure/B2549178.png)
8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of imidazol[2,1-f]purinone, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. The structure of this compound suggests potential pharmacological applications, given the known activity of related structures in modulating adenosine receptors.
Synthesis Analysis
The synthesis of imidazole derivatives, such as the one , can be achieved through novel routes as described in the literature. A recent approach involves the Thorpe-Ziegler cyclization of appropriate dinitriles, which has been shown to be an effective method for producing pyrimidines, which are precursors to purines . This method has been extended to synthesize imidazoles, which are valuable intermediates for the synthesis of purines. The use of these intermediates allows for the preparation of derivatives that may not be accessible by other methods .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinones is crucial for their activity as A(3) adenosine receptor antagonists. Structure-activity relationship (SAR) studies have been conducted on similar structures, evaluating the effects of substitutions at the 1-, 3-, and 8-positions to improve potency and hydrophilicity . These studies often involve computational methods such as docking and 3D-QSAR to investigate the binding disposition of these compounds .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds have been used in the synthesis of metal-organic frameworks (MOFs). For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit luminescence sensing capabilities for benzaldehyde-based derivatives . This suggests that the compound may also participate in reactions leading to materials with sensory applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinones are influenced by their molecular structure. The SAR studies mentioned earlier aim to optimize these properties for better pharmacological profiles . Additionally, the luminescence properties of related imidazole-based MOFs indicate that these compounds can have distinct optical properties, which could be explored for the compound . The specific physical and chemical properties of this compound would need to be characterized through experimental studies.
科学的研究の応用
Potential in Psychopharmacology : This compound has shown promise in the field of psychopharmacology. Studies indicate that derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione demonstrate potent serotonin 5-HT(1A) receptor ligand activity. Some derivatives have shown anxiolytic-like and antidepressant-like activities in preclinical studies, comparable to known drugs like Diazepam and Imipramine (Zagórska et al., 2009), (Zagórska et al., 2015).
Role in Adenosine Receptor Antagonism : This chemical has been identified as a potent and selective antagonist of the A3 adenosine receptors. Such antagonists are valuable in exploring therapeutic strategies for conditions where adenosine receptor modulation is key (Baraldi et al., 2005).
Phosphodiesterase Inhibition : Certain derivatives have been synthesized and evaluated for their inhibitory potency on phosphodiesterases, PDE4B1 and PDE10A. Understanding these interactions is crucial in the development of new pharmacological agents (Zagórska et al., 2016).
Synthesis and Chemical Properties : Research has also been conducted on various methods of synthesis of related compounds, providing insights into the chemical properties and potential applications of this compound in different fields (Khaliullin & Klen, 2010), (Khaliullin & Klen, 2009).
Molecular Docking Studies : Studies involving molecular docking have provided insights into the potential receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors, which are critical in the development of psychiatric drugs (Zagórska et al., 2015).
特性
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-6-24-17(25)15-16(21(4)19(24)26)20-18-22(7-8-23(15)18)14-10-12(2)9-13(3)11-14/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIKOUUVUIPTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

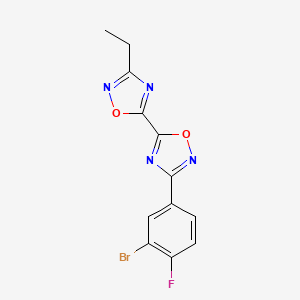
![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2549101.png)
![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)
![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)
![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

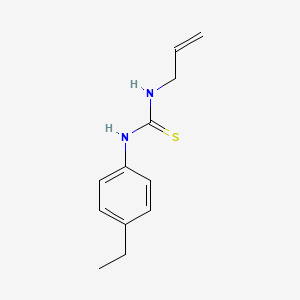
![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)
